molecular formula C7H6 B14704570 Spiro[2.4]hepta-1,4,6-triene CAS No. 14867-84-6

Spiro[2.4]hepta-1,4,6-triene

Cat. No.: B14704570
CAS No.: 14867-84-6
M. Wt: 90.12 g/mol
InChI Key: VPKOBODOQYIIJE-UHFFFAOYSA-N
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Description

Spiro[2.4]hepta-1,4,6-triene is a strained bicyclic compound characterized by a central spiro carbon connecting a cyclopropane ring (two-membered) and a cycloheptatriene system (seven-membered with conjugated double bonds). This unique architecture imparts significant ring strain and electronic delocalization, leading to distinctive thermal and chemical reactivity. Key studies reveal that at 50°C, it undergoes thermal rearrangement to bicyclo[3.2.0]hepta-1,3,6-triene (5), which dimerizes via two distinct [2+2] cycloaddition pathways to form cyclobutane derivatives . The reaction kinetics and stereochemical outcomes of its derivatives (e.g., 1,2-dimethyl and 1-propyl analogs) are accelerated compared to the parent compound, yielding pairs of cyclobutane dimers . Ab initio calculations indicate that both this compound (1a) and its rearrangement product (5) exhibit comparable energies, approximately 50 kcal/mol lower than norborna-1(7),2,5-triene, excluding the latter as an intermediate .

Properties

CAS No.

14867-84-6

Molecular Formula

C7H6

Molecular Weight

90.12 g/mol

IUPAC Name

spiro[2.4]hepta-1,4,6-triene

InChI

InChI=1S/C7H6/c1-2-4-7(3-1)5-6-7/h1-6H

InChI Key

VPKOBODOQYIIJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2(C=C1)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of spiro[2.4]hepta-1,4,6-triene typically involves the photolysis of diazocyclopentadiene in the presence of (2-bromovinyl)trimethylsilane . This reaction yields the desired precursor, which can then undergo further transformations to form this compound. Another method involves the reaction of cyclopentadiene with 1,2-dibromoethane in the presence of sodium in liquid ammonia .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for larger-scale production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: Spiro[2.4]hepta-1,4,6-triene undergoes various chemical reactions, including thermal rearrangements, oxidation, and substitution reactions. One notable reaction is its thermolysis at 50°C, which yields bicyclo[3.2.0]hepta-1,3,6-triene . This intermediate can further dimerize to form cyclobutanes .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include diazocyclopentadiene, (2-bromovinyl)trimethylsilane, and sodium in liquid ammonia . Reaction conditions often involve photolysis or thermolysis at specific temperatures to achieve the desired transformations.

Major Products: The major products formed from the reactions of this compound include bicyclo[3.2.0]hepta-1,3,6-triene and its cyclobutane dimers

Comparison with Similar Compounds

Comparison with Structurally Similar Spiro Compounds

Structural and Thermodynamic Properties

The table below summarizes structural and thermodynamic data for spiro[2.4]hepta-1,4,6-triene and related spiroalkenes:

Compound Molecular Formula Molecular Weight (g/mol) ΔfH° (gas, kJ/mol) Boiling Point (K) Key Reactivity
This compound C₇H₆ 90.12 238 (estimated) 330.2 (0.133 bar) Thermal dimerization to cyclobutanes; rearrangement to bicyclo[3.2.0]triene
Spiropentane C₅H₈ 68.12 - 313.0 Laser-induced decomposition to ethylene and propene
Spirohexane C₆H₁₀ 82.14 - - Radical chain decomposition via three pathways
Spiro[2.4]hepta-4,6-diene C₇H₈ 92.14 238 330.2 (0.133 bar) Hydrogenation ΔrH° = -364 kJ/mol (liquid phase)
Spiro[2.4]heptane C₇H₁₂ 96.17 - 373.2 Stable spiroalkane with no reported thermal rearrangements

Key Observations :

  • Ring Strain and Stability : Smaller spiro systems (e.g., spiropentane, spirohexane) exhibit higher ring strain, leading to lower thermal stability. This compound’s conjugated triene system partially alleviates strain, but its spiro junction still drives rearrangement .
Reaction Mechanisms and Kinetics
  • Thermal Decomposition :

    • Spiropentane (C₅H₈) : Decomposes under laser irradiation to ethylene and propene via radical intermediates .
    • Spirohexane (C₆H₁₀) : Undergoes multi-path decomposition, including radical chain mechanisms .
    • This compound (C₇H₆) : Rearranges to bicyclo[3.2.0]hepta-1,3,6-triene (5), which dimerizes stereoselectively. Derivatives (e.g., 1,2-dimethyl) dimerize faster due to steric and electronic effects .
  • Cycloaddition Pathways: this compound dimerizes via [2+2] cycloaddition, forming either syn or anti cyclobutane dimers. This contrasts with spiro[4.4]nonatetraene, which undergoes [4+2] Diels-Alder reactions .
Spectroscopic and Computational Insights
  • NMR Data: Spiro[2.4]hepta-4,6-diene exhibits distinct ¹H and ¹³C NMR shifts due to conjugation (e.g., deshielded olefinic protons at δ 5.5–6.5 ppm), differing from non-conjugated spiro[2.4]heptane .
  • Theoretical Studies: Computational models (e.g., MM2ERW force field) confirm that this compound’s energy is 50 kcal/mol lower than norbornene analogs, aligning with experimental stability trends .

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